2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide
CAS No.: 1179437-12-7
Cat. No.: VC11994543
Molecular Formula: C15H17Cl2N3O2
Molecular Weight: 342.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179437-12-7 |
|---|---|
| Molecular Formula | C15H17Cl2N3O2 |
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C15H17Cl2N3O2/c1-10-7-11(2)20(19-10)6-5-18-15(21)9-22-14-4-3-12(16)8-13(14)17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,21) |
| Standard InChI Key | KNKDBSDLFAFNMQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
| Canonical SMILES | CC1=CC(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
2-(2,4-Dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide features three primary structural components:
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A 2,4-dichlorophenoxy group attached to an acetamide backbone.
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A 3,5-dimethylpyrazole ring linked via an ethyl spacer to the acetamide nitrogen.
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An acetamide bridge that connects the aromatic and heterocyclic components.
The dichlorophenoxy group introduces electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzene ring, enhancing the compound’s stability and potential reactivity in electrophilic substitutions. The pyrazole moiety, a five-membered aromatic ring with two methyl substituents, contributes to lipophilicity and may facilitate interactions with biological targets such as enzymes or receptors.
Physicochemical Properties
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇Cl₂N₃O₂ |
| Molecular Weight | 342.2 g/mol |
| IUPAC Name | 2-(2,4-Dichlorophenoxy)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
| SMILES | CC1=CC(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
| Canonical SMILES | CC1=CC(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
| InChI Key | KNKDBSDLFAFNMQ-UHFFFAOYSA-N |
The compound’s solubility and partition coefficient (logP) remain unreported, but its structural features suggest moderate lipophilicity due to the dichlorophenoxy and methylpyrazole groups.
Synthesis and Preparation
Challenges in Synthesis
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Steric hindrance from the dimethylpyrazole group may reduce acylation efficiency.
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Chlorine reactivity necessitates controlled conditions to avoid undesired substitutions.
Comparative Analysis with Structural Analogs
Key Differences from 2-(4-Chlorophenoxy)-N-[2-(3,5-Dimethyl-1H-Pyrazol-1-yl)ethyl]acetamide
A closely related analog (C₁₅H₁₈ClN₃O₂, MW 307.78) substitutes the 2,4-dichlorophenoxy group with a single 4-chlorophenoxy moiety. Comparative properties include:
| Feature | 2,4-Dichloro Derivative | 4-Chloro Derivative |
|---|---|---|
| Molecular Weight | 342.2 g/mol | 307.78 g/mol |
| Chlorine Substitution | 2,4-Dichloro | 4-Chloro |
| Potential Reactivity | Higher electrophilicity | Moderate electrophilicity |
| Biological Targets | Broader spectrum (herbicidal) | Selective antimicrobial |
The additional chlorine in the 2,4-dichloro derivative likely enhances its herbicidal potency but may increase toxicity risks.
Future Research Directions
Priority Areas
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Synthetic Optimization: Develop high-yield routes with minimal byproducts.
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Biological Screening: Evaluate herbicidal, antifungal, and antibacterial activities in vitro.
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Toxicological Profiling: Assess ecotoxicological impacts to guide agrochemical use.
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Structure-Activity Relationships (SAR): Modify pyrazole substituents to enhance selectivity.
Technological Integration
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Computational Modeling: Predict binding affinities for DHFR and cytochrome P450 targets.
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Nanoformulation: Improve solubility and delivery efficiency for agricultural applications.
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